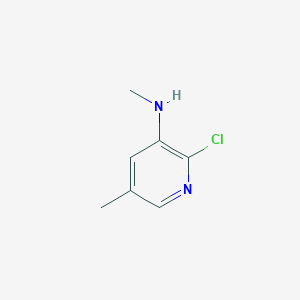

2-chloro-N,5-dimethylpyridin-3-amine

Description

2-Chloro-N,5-dimethylpyridin-3-amine is a pyridine derivative with a chlorine atom at position 2, an N,N-dimethylamino group at position 3, and a methyl group at position 5. Its molecular formula is C₇H₉ClN₂, with a molecular weight of 156.61 g/mol.

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

2-chloro-N,5-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2/c1-5-3-6(9-2)7(8)10-4-5/h3-4,9H,1-2H3 |

InChI Key |

NSAGXIKIDBNCGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,5-dimethylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the chlorination of 5-dimethylpyridin-3-amine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-chloro-N,5-dimethylpyridin-3-amine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The choice of chlorinating agent and reaction conditions is crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are used under mild conditions.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is commonly used under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Major products are N-oxides of the original compound.

Reduction Reactions: Reduced amines or other derivatives are formed.

Scientific Research Applications

2-chloro-N,5-dimethylpyridin-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,5-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring System Variations

6-Chloro-N,5-dimethylpyridin-3-amine (CAS 1104455-32-4)

- Structure: Chlorine at position 6, N,N-dimethylamino at position 3, and methyl at position 5.

- Key Differences : The chlorine substitution at position 6 (vs. position 2 in the target compound) alters electronic distribution. This positional isomerism may lead to differences in reactivity and steric interactions.

3-Chloropyridin-2-amine

- Structure: Amino group at position 2 and chlorine at position 3.

- Key Differences: Lacks methyl and dimethylamino groups. The crystal structure reveals intramolecular N–H⋯Cl interactions and centrosymmetric dimers via hydrogen bonding, which may influence solubility and stability .

2-Amino-3-chloro-5-nitropyridine

- Structure: Amino at position 2, chlorine at position 3, and nitro at position 5.

- Key Differences : The nitro group at position 5 introduces strong electron-withdrawing effects, contrasting with the methyl group in the target compound. This substitution likely enhances electrophilic reactivity but reduces lipophilicity .

Functional Group Modifications

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine (CAS 1540338-87-1)

- Structure : Fluorine at position 5 instead of methyl.

- This substitution is common in medicinal chemistry to modulate bioavailability .

2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine (CAS 771555-68-1)

- Structure: Pyrimidine ring (vs. pyridine) with chlorine at position 2, N,N-dimethylamino at position 4, and phenyl at position 5.

- Key Differences: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Structural and Property Comparison Table

Implications of Substituent Effects

- Electron-Donating vs. Withdrawing Groups: The N,N-dimethylamino group at position 3 in the target compound is electron-donating, which may stabilize the pyridine ring and influence nucleophilic substitution reactions. In contrast, nitro groups (e.g., in 2-Amino-3-chloro-5-nitropyridine) deactivate the ring .

- Lipophilicity: The combination of methyl and dimethylamino groups likely increases lipophilicity, enhancing membrane permeability but reducing water solubility.

Biological Activity

2-Chloro-N,5-dimethylpyridin-3-amine is a chemical compound belonging to the pyridine family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of 2-chloro-N,5-dimethylpyridin-3-amine, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 2-chloro-N,5-dimethylpyridin-3-amine is CHClN, with a molecular weight of 156.61 g/mol. The compound features a chlorine atom at the second position and two methyl groups at the fifth and nitrogen positions of the pyridine ring. Its structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | 2-chloro-N,5-dimethylpyridin-3-amine |

| InChI Key | NSAGXIKIDBNCGE-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of 2-chloro-N,5-dimethylpyridin-3-amine can be achieved through chlorination reactions involving 5-dimethylpyridin-3-amine. Common methods include:

- Chlorination with Thionyl Chloride : Conducted in an inert solvent like dichloromethane at low temperatures to minimize side reactions.

- Phosphorus Pentachloride Method : Another effective route for achieving high yields.

The biological activity of 2-chloro-N,5-dimethylpyridin-3-amine is attributed to its ability to interact with specific molecular targets. The compound can function as an inhibitor or activator of various enzymes and receptors, influencing critical biological pathways. Its activity may vary based on the presence of substituents on the pyridine ring which affect its reactivity and binding affinity.

Antimicrobial Activity

Research indicates that 2-chloro-N,5-dimethylpyridin-3-amine exhibits significant antimicrobial properties. A study demonstrated that derivatives of pyridine compounds showed comparable efficacy against gram-positive bacteria and mycobacterial strains when compared to standard antibiotics such as ampicillin and isoniazid .

Table: Antimicrobial Efficacy Comparison

| Compound | Activity Against Staphylococcus aureus | Activity Against Mycobacterium tuberculosis |

|---|---|---|

| 2-chloro-N,5-dimethylpyridin-3-amine | Moderate | Moderate |

| Standard Antibiotics (e.g., Ampicillin) | High | High |

Anticancer Potential

In vitro studies have shown that compounds related to 2-chloro-N,5-dimethylpyridin-3-amine possess anticancer properties. For instance, derivatives were tested against various cancer cell lines with promising results indicating significant cytotoxicity .

Case Study: Anticancer Evaluation

A study evaluated several derivatives including 2-chloro-N,5-dimethylpyridin-3-amine against breast cancer cell lines. The results showed that certain modifications enhanced anticancer activity significantly compared to unmodified compounds .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-N,5-dimethylpyridin-3-amine can be influenced by its structural features. The presence of electron-withdrawing groups tends to enhance antimicrobial activity compared to electron-donating groups. This relationship underscores the importance of molecular design in developing effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.